molecular formula C23H19F3N6O4 B11091254 N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide

N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11091254
M. Wt: 500.4 g/mol
InChI Key: WVASZENFDIDIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that combines a purine derivative with a trifluoromethyl-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the purine derivative: This involves the reaction of 1,3-dimethyluric acid with acetic anhydride to form the acetylated purine derivative.

    Coupling with the benzamide: The acetylated purine derivative is then coupled with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest it could have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C23H19F3N6O4

Molecular Weight

500.4 g/mol

IUPAC Name

N-[2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H19F3N6O4/c1-30-19-18(21(35)31(2)22(30)36)32(12-27-19)11-17(33)28-15-5-3-4-6-16(15)29-20(34)13-7-9-14(10-8-13)23(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,33)(H,29,34)

InChI Key

WVASZENFDIDIND-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.